molecular formula C18H20N4O2 B2873576 9-(4-甲氧基苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 421586-23-4

9-(4-甲氧基苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮

货号: B2873576
CAS 编号: 421586-23-4
分子量: 324.384
InChI 键: PFMJVRLAUTUOKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were synthesized through a bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45 . The synthesis involved maintaining essential structural fragments for effective binding with the PCAF binding site .

科学研究应用

合成和表征

  • 合成过程: 该化合物通过 3-氨基-1,2,4-三唑与二甲酮的芳基亚胺衍生物反应合成,导致形成 9-芳基-6,6-二甲基-5,6,7,9-四氢-1,2,4-三唑并[5,1-b]喹唑啉-8(4H)酮。该过程涉及分析杂环化的方向和形成嘧啶杂环的可能机制 (Lipson 等人,2003)
  • 结构分析: X 射线衍射数据证实了该化合物特定衍生物的结构,突出了其在结构化学和材料科学中的重要性 (Lipson 等人,2006)

药理潜力

  • 抗组胺药: 已合成该化合物的衍生物并评估其体内 H1 抗组胺活性。一些衍生物在动物模型中显示出对组胺诱导的支气管痉挛的显着保护作用,表明其作为 H1 抗组胺药新类别的潜力 (Alagarsamy 等人,2009)
  • 抗高血压活性: 另一项研究合成了 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮,并评估了它们在体内的抗高血压活性。一些化合物表现出显着的抗高血压活性,超过了参考标准哌唑嗪 (Alagarsamy & Pathak, 2007)

质量控制和标准化

  • 质量控制方法: 对于该化学类衍生物中的先导化合物,开发了质量控制方法,包括描述、溶解度、识别、相关杂质和通过电位滴定进行测定。这强调了其作为一种有前途的抗疟疾剂的潜力 (Danylchenko 等人,2018)

进一步的研究和应用

  • 分子对接研究: 分子对接研究表明特定衍生物与靶蛋白之间存在有利的相互作用,表明在药物发现和开发中具有潜在应用 (Wu 等人,2022)
  • 癌症研究: 一些衍生物已被探索作为微管蛋白聚合抑制剂和血管破坏剂,表明在癌症治疗中具有潜在应用 (Driowya 等人,2016)

作用机制

Triazoloquinazoline derivatives have been studied for their anticancer activity. They are believed to act by inhibiting PCAF, a histone acetyltransferase . PCAF inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .

未来方向

Triazoloquinazoline derivatives, due to their potential anticancer activity, are of interest in the field of medicinal chemistry . Future research may focus on the development of these compounds as therapeutic agents, particularly as PCAF inhibitors .

属性

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。